molecular formula C7H5BrCl2O B14791345 5-Bromo-4-chloro-2-(chloromethyl)phenol

5-Bromo-4-chloro-2-(chloromethyl)phenol

Cat. No.: B14791345
M. Wt: 255.92 g/mol
InChI Key: NTRHDUAUJVCQCC-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-(chloromethyl)phenol is an organic compound with the molecular formula C7H5BrCl2O It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and a chloromethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-(chloromethyl)phenol typically involves the halogenation of phenol derivatives. One common method is the bromination and chlorination of 2-(chloromethyl)phenol. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-(chloromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or modify the phenol group.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include various substituted phenols or ethers.

    Oxidation: Products include quinones or other oxidized phenolic compounds.

    Reduction: Products include dehalogenated phenols or modified phenolic derivatives.

Scientific Research Applications

5-Bromo-4-chloro-2-(chloromethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-(chloromethyl)phenol involves its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, or induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorophenol
  • 2-Bromo-4-chlorophenol
  • 2-Chloro-4-(chloromethyl)phenol

Comparison

5-Bromo-4-chloro-2-(chloromethyl)phenol is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds. The specific arrangement of halogens and the chloromethyl group can influence the compound’s solubility, stability, and interaction with other molecules.

Properties

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

IUPAC Name

5-bromo-4-chloro-2-(chloromethyl)phenol

InChI

InChI=1S/C7H5BrCl2O/c8-5-2-7(11)4(3-9)1-6(5)10/h1-2,11H,3H2

InChI Key

NTRHDUAUJVCQCC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)O)CCl

Origin of Product

United States

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